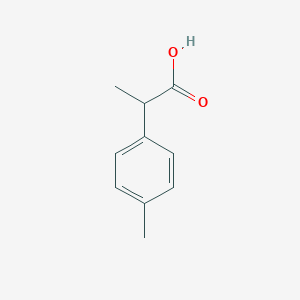

2-(4-Methylphenyl)propanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOFXPLHVSIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50917912 | |

| Record name | 2-(4-Methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-94-3 | |

| Record name | 2-(4-Tolyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-Dimethylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1635C8OCXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(4-Methylphenyl)propanoic acid, a significant chemical intermediate and a known impurity in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). This guide covers its fundamental chemical identity, physical properties, detailed synthesis protocols, and its relationship to the broader class of arylpropionic acids.

Chemical Identity and Structure

This compound, also known as p-Methylhydratropic acid or α,4-Dimethylphenylacetic acid, is a carboxylic acid derivative. It is structurally related to widely used NSAIDs like Ibuprofen.[1][2] The compound exists as a racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid, or as individual enantiomers, (2S)-2-(4-methylphenyl)propanoic acid and (2R)-2-(4-methylphenyl)propanoic acid.[3][4]

The molecular structure consists of a propane carboxylic acid backbone with a p-tolyl (4-methylphenyl) group attached to the alpha-carbon (C2).

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [3][8] |

| Melting Point | 37-42 °C | [9][10] |

| Boiling Point | 231.67 °C (estimate) | [9][10] |

| Density | 1.0041 g/cm³ (estimate) | [9][10] |

| Flash Point | > 230 °F (> 110 °C) | [9][10] |

| Vapor Pressure | 0.0021 mmHg at 25 °C | [10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A common and effective method is the Friedel-Crafts acylation of toluene followed by hydrolysis. The protocol detailed below is based on established chemical principles for this class of compounds.[11]

Protocol: Two-Step Synthesis via Friedel-Crafts Reaction and Hydrolysis

Step 1: Friedel-Crafts Reaction to form Ethyl 2-(4-methylphenyl)propanoate

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is thoroughly dried.

-

Reagent Charging: In a cold environment (0 °C, using an ice-alcohol bath), add 60 mL of toluene and 2 grams of anhydrous aluminum chloride (AlCl₃) to the flask.[11]

-

Reactant Addition: While maintaining the temperature at 0 °C and stirring vigorously, slowly add 0.1 mol of ethyl 2-chloropropionate dropwise from the dropping funnel.

-

Reaction: Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.[11] The reaction mixture will form the intermediate ester, ethyl 2-(p-methylphenyl)propanoate.

-

Workup: After 24 hours, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. This will decompose the aluminum chloride complex. Separate the organic (toluene) layer using a separatory funnel.

Step 2: Hydrolysis to this compound

-

Hydrolysis Setup: To the toluene layer containing the ester from Step 1, add a 10% aqueous solution of sodium hydroxide (60 mL).[12] Heat the biphasic mixture to reflux (approximately 80-100 °C) with vigorous stirring.[11][12]

-

Saponification: Continue refluxing for 4-5 hours to ensure complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the ester spot disappears.[12]

-

Isolation: Cool the reaction mixture to room temperature. Separate the aqueous layer, which now contains the sodium salt of the desired product. Wash the aqueous layer with diethyl ether to remove any unreacted toluene and other non-acidic impurities.[12]

-

Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 15% hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the this compound as a solid or oil.[12]

-

Purification: Extract the precipitated product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[12]

-

Final Product: Remove the solvent by rotary evaporation. The resulting crude product can be further purified by distillation under reduced pressure to yield pure this compound.[12]

Context in Drug Development

This compound is a key intermediate in the synthesis of Loxoprofen, an NSAID.[10] It also serves as an important reference standard in quality control, identified as "Ibuprofen Impurity D" by the European Pharmacopoeia.[7] Its structural similarity to the "profens" drug class places it within the context of research into cyclooxygenase (COX) enzyme inhibition. The diagram below illustrates the logical relationship and the established mechanism of action for this class of compounds.

Caption: Logical workflow of NSAID action and the role of the target compound.

References

- 1. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-2-(4-Methylphenyl)propionic acid | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS 938-94-3 [matrix-fine-chemicals.com]

- 7. (2RS)-2-(4-Methylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 8. This compound | 938-94-3 [chemicalbook.com]

- 9. This compound CAS#: 938-94-3 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 2-(4-Methylphenyl)propanoic Acid (CAS 938-94-3): Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 2-(4-Methylphenyl)propanoic acid (CAS No. 938-94-3), a significant compound within the pharmaceutical industry. Primarily known as Ibuprofen Impurity D, its role is critical for the quality control and regulatory compliance of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Furthermore, this compound serves as a valuable synthetic intermediate for the preparation of other active pharmaceutical ingredients, notably loxoprofen.[2] This guide details its physicochemical properties, outlines key synthetic methodologies with experimental protocols, discusses its analytical characterization, and explores its applications and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound, also known by synonyms such as 2-(p-Tolyl)propionic acid and α,4-Dimethylphenylacetic acid, is an aromatic carboxylic acid.[3][4] Its molecular structure consists of a propanoic acid moiety attached to a para-substituted toluene ring.[5] While it is not a widely known active pharmaceutical ingredient (API) itself, its significance in the pharmaceutical sector is twofold.

First, it is a well-documented process impurity in the manufacturing of Ibuprofen, designated as "Ibuprofen Impurity D" in pharmacopeial standards.[1][6] As such, its detection, quantification, and control are paramount for ensuring the safety, efficacy, and quality of the final Ibuprofen drug product.[3] High-purity reference standards of this compound are essential for analytical method development and validation in pharmaceutical quality control laboratories.[1][4]

Second, beyond its role as an impurity, this compound is a versatile chemical building block. It serves as a key intermediate in the synthesis of other NSAIDs, most notably loxoprofen, a prodrug that is converted to its active metabolite after administration.[2][7] This dual role makes a thorough understanding of its properties and synthesis crucial for chemists and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic and analytical procedures.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 938-94-3 | [3][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][8] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | White to off-white solid; clear yellow liquid after melting. | [3][6] |

| Melting Point | 37-42 °C | [3][6][9] |

| Boiling Point | ~231.7 °C (rough estimate) | [3][6] |

| Density | ~1.004 g/cm³ (rough estimate) | [3][6] |

| pKa | 4.44 ± 0.10 (Predicted) | [3][6] |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform and methanol. | [5][6] |

| Refractive Index | 1.518 - 1.520 | [3][6] |

| Storage | Sealed in a dry place at room temperature. | [3][6] |

Table 2: Analytical and Spectroscopic Data

| Analysis Type | Data | Source(s) |

| Gas Chromatography | Kovats' Retention Index (isothermal, OV-101 column @ 200°C): 1386 | [10] |

| ¹H NMR | Expected signals: aromatic protons (multiplet), methine proton (quartet), methyl protons on propanoic chain (doublet), methyl protons on phenyl ring (singlet), carboxylic acid proton (broad singlet). | - |

| ¹³C NMR | Expected signals: carbonyl carbon, aromatic carbons (substituted and unsubstituted), methine carbon, and two distinct methyl carbons. | - |

| IR Spectroscopy | Expected peaks: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹). | - |

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, often starting from readily available aromatic hydrocarbons like p-xylene or toluene. These methods are crucial for producing the compound for use as a reference standard or as a synthetic intermediate.

Experimental Protocol 1: Multi-step Synthesis from p-Xylene

This method involves a four-step sequence starting from p-xylene, as detailed in patent literature.[11]

Step A: Chlorination of p-Xylene to p-Methylbenzyl Chloride

-

Charge a reaction vessel with p-xylene.

-

Heat the vessel to 65-85 °C while stirring.

-

Initiate the reaction by exposing the mixture to a radiation source (e.g., 85-130W lamp).

-

Slowly bubble chlorine gas through the heated p-xylene under illumination.

-

Monitor the reaction progress by measuring the specific gravity of the mixture until the desired conversion is achieved.

-

The product, p-methylbenzyl chloride, is used in the next step, typically after purification.

Step B: Cyanation to p-Methylbenzyl Cyanide

-

Prepare an aqueous solution of sodium cyanide (NaCN).

-

Add p-methylbenzyl chloride from Step A to the NaCN solution.

-

Add a phase-transfer catalyst to facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the mixture, separate the organic layer, and purify by distillation to yield p-methylbenzyl cyanide.

Step C: Methylation to 2-(4-methylphenyl)propionitrile

-

In a suitable solvent, dissolve p-methylbenzyl cyanide from Step B.

-

Add a strong base (e.g., sodium amide or sodium hydroxide) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Control the temperature and stir the mixture until methylation is complete.

-

Quench the reaction and extract the product, 2-(4-methylphenyl)propionitrile. Purify via distillation.

Step D: Hydrolysis to this compound

-

Heat the 2-(4-methylphenyl)propionitrile from Step C with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid.[12]

-

Maintain the temperature at 100-105 °C for several hours to ensure complete hydrolysis of the nitrile to the carboxylate salt.[12]

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the final product.

-

Filter, wash the solid with water, and dry to obtain this compound. A yield of 92% with 98% purity has been reported for this final step.[12]

Experimental Protocol 2: Synthesis via Friedel-Crafts Reaction

An alternative approach involves the direct formation of the carbon skeleton using a Friedel-Crafts reaction.[13][14]

-

Charge a reaction vessel with a suitable solvent (e.g., toluene) and the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[13]

-

Cool the mixture to a low temperature (e.g., -5 to 5 °C).

-

Slowly add ethyl 2-chloropropionate to the cooled mixture while stirring.

-

Allow the reaction to proceed for 12-48 hours, monitoring for the formation of the intermediate, ethyl 2-(4-methylphenyl)propionate.[13]

-

Upon completion, quench the reaction by adding it to ice-water.

-

Separate the organic layer containing the ester intermediate.

-

Hydrolyze the ester using an aqueous acid solution (e.g., 10% HCl) at elevated temperatures (~80 °C).[14]

-

After hydrolysis, extract the product, wash, and remove the solvent to yield this compound.

Biological Context and Applications

The primary relevance of this compound is defined by its relationship to established pharmaceutical drugs rather than its own biological activity, for which there is limited public data.

Role as Ibuprofen Impurity D

In the synthesis of Ibuprofen, this compound can arise as a process-related impurity. Regulatory bodies like the European Pharmacopoeia (EP) mandate strict limits on such impurities to ensure the safety and consistency of the final drug product.[1] Therefore, pharmaceutical manufacturers must use highly characterized reference standards of this compound to:

-

Validate analytical methods (e.g., HPLC) for impurity profiling.

-

Accurately quantify the level of Impurity D in batches of Ibuprofen API and finished products.

-

Ensure compliance with regulatory specifications.

Application as a Synthetic Intermediate

This compound is a key starting material for the synthesis of Loxoprofen, another potent NSAID.[2] In this context, this compound is subjected to further chemical transformations, such as chlorination or bromination of the benzylic methyl group, to create a more reactive handle for subsequent coupling reactions in the total synthesis of Loxoprofen.[2][15]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during its handling in a laboratory or manufacturing setting.

Table 3: Hazard and Safety Information

| Category | Codes and Statements | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |

| Hazard Codes (Legacy) | Xi (Irritant) | [3][6] |

| Risk Statements (Legacy) | R36/37/38: Irritating to eyes, respiratory system and skin. | [3][6] |

| Safety Statements (Legacy) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing. | [3][6] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly as per the safety statements.

Conclusion

This compound (CAS 938-94-3) holds a unique and important position in the pharmaceutical landscape. While not an active therapeutic agent itself, its roles as the critical "Ibuprofen Impurity D" and as a synthetic precursor for other drugs like Loxoprofen make it indispensable.[16] A thorough understanding of its chemical properties, synthesis, and handling is essential for professionals engaged in pharmaceutical development, quality assurance, and manufacturing. The detailed synthetic protocols and compiled data in this guide serve as a valuable technical resource for these applications.

References

- 1. veeprho.com [veeprho.com]

- 2. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]

- 3. Cas 938-94-3,this compound | lookchem [lookchem.com]

- 4. (2RS)-2-(4-methylphenyl)propanoic acid Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 938-94-3 [chemicalbook.com]

- 7. EP2939666A1 - Pharmaceutical formulations of loxoprofen - Google Patents [patents.google.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-(p-Tolyl)propanoic acid | CAS#:938-94-3 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)propanoic Acid

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-methylphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

The melting and boiling points are critical physical constants for the identification, purification, and handling of this compound. These properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 37-42 °C[1][2][3][4] | This is a literature-cited range, indicating that the compound melts within these temperatures. Another source specifies a melting point of 41 °C[5]. |

| Boiling Point | 231.67 °C[1][2][4] | This value is reported as a rough estimate. |

Experimental Protocols for Physical Property Determination

While specific experimental records for this compound are not detailed in the available literature, the following sections describe the standard methodologies used for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 1-2 mm in height.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that are solid at room temperature, the boiling point is determined at a temperature above their melting point.

Protocol:

-

Sample Preparation: A small quantity of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, similar to the melting point determination.

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. Heating is then discontinued.

-

Data Recording: The sample is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients. One notable application is its use as a key intermediate in the production of loxoprofen, a potent NSAID.

Caption: Simplified synthetic pathway of Loxoprofen Sodium.

Experimental and Logical Workflows

To ensure accurate and reproducible results, standardized workflows are essential in physical property determination. The following diagrams illustrate the logical steps for determining melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

The Multifaceted Biological Activities of 2-(4-Methylphenyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-Methylphenyl)propanoic acid, a scaffold related to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, have emerged as a versatile class of compounds with a broad spectrum of biological activities.[1][2] Beyond their established anti-inflammatory effects, recent research has unveiled their potential as anticancer and antibacterial agents, opening new avenues for therapeutic development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common route starts from p-xylene, which undergoes chlorination to form p-methylbenzyl chloride. This intermediate is then converted to p-methylbenzyl cyanide through a nitrilation reaction. Subsequent methylation yields 2-(4-methylphenyl)propionitrile, which is then hydrolyzed and acidified to produce the final this compound. Further derivatization can be achieved by modifying the carboxylic acid group or the phenyl ring to explore structure-activity relationships.

Anti-inflammatory Activity

The primary and most well-understood biological activity of this compound derivatives is their anti-inflammatory effect, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[3]

Quantitative Anti-inflammatory Data

The inhibitory potency of various this compound derivatives against COX-1 and COX-2 enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs with reduced gastrointestinal side effects.[3]

| Compound ID | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 2-(4-(2-methylpropyl)phenyl)propanoic acid | 15.2 | 8.6 | 1.77 | [4] |

| Compound A | 2-(4-((5-methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | 7.8 | 0.12 | 65 | [4] |

| Compound B | 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | 12.5 | 0.25 | 50 | [4] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method to determine the COX inhibitory activity of test compounds is the in vitro fluorometric assay.

Principle: This assay measures the peroxidase activity of COX enzymes. The probe is oxidized by the PGG2 produced from arachidonic acid by the COX enzyme, leading to a fluorescent product. The inhibition of this fluorescence by a test compound is proportional to its COX inhibitory activity.

Procedure:

-

Reagent Preparation: Prepare assay buffer, probe, and arachidonic acid solutions. Reconstitute purified COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Protocol:

-

Add assay buffer, heme, and the test compound to a 96-well plate.

-

Add the COX enzyme (either COX-1 or COX-2) to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at an emission/excitation wavelength of 535/587 nm in a kinetic mode for 5-10 minutes.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: COX Inhibition and Downstream Effects

The anti-inflammatory action of these derivatives is primarily mediated by blocking the conversion of arachidonic acid to prostaglandins. This, in turn, affects downstream signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of aryl propionic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of Arylpropionic Acid Derivatives

Introduction

Arylpropionic acid derivatives, commonly known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This group includes widely used therapeutic agents such as ibuprofen, naproxen, and ketoprofen.[2] Their primary clinical applications are in the management of pain, inflammation, and fever across a spectrum of conditions, including arthritis and various musculoskeletal disorders.[1] At a molecular level, their therapeutic effects, as well as some of their characteristic side effects, are predominantly mediated through the inhibition of the cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the core mechanisms of action, relevant signaling pathways, quantitative inhibitory data, and key experimental protocols pertinent to this important class of drugs.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal pharmacological activity of arylpropionic acid derivatives stems from their ability to inhibit cyclooxygenase enzymes, which are critical for the biosynthesis of prostaglandins (PGs) and thromboxanes.[2] Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain sensitization, fever, and maintenance of gastrointestinal mucosal integrity.

The Arachidonic Acid Cascade and COX Isoforms

COX enzymes catalyze the conversion of arachidonic acid, a fatty acid typically released from the cell membrane by phospholipases, into the unstable intermediate Prostaglandin H2 (PGH2). This intermediate is then rapidly converted by various tissue-specific synthases into different biologically active prostanoids.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate baseline physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. Its activation leads to the elevated production of prostaglandins that mediate inflammation, pain, and fever.[1]

The anti-inflammatory effects of arylpropionic acid derivatives are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects, such as ulceration, are linked to the concurrent inhibition of the protective COX-1 isoform.[2] Most profens are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[2]

Stereoselectivity of Inhibition

Arylpropionic acid derivatives possess a chiral center at the alpha-carbon of the propionic acid moiety, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms.[2] Pharmacological activity, specifically COX inhibition, resides almost exclusively in the (S)-enantiomer.[3] The (R)-enantiomer is largely inactive against COX enzymes.

Interestingly, many profens, such as ibuprofen, undergo a metabolic process in the body known as chiral inversion, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[2] This unidirectional conversion effectively makes the racemate (a 50:50 mixture of both enantiomers) a prodrug for the active (S)-form, contributing to the overall therapeutic effect.

Quantitative Analysis of COX Inhibition

The potency of different arylpropionic acid derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1 / COX-2) provides a measure of selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| (S)-Ketoprofen | 0.0019[4] | 0.027[4] | 0.07 |

| (S)-Flurbiprofen | 0.48[3] | 0.9[3] | 0.53 |

| Naproxen | 8.7[5] | 5.2[5] | 1.67 |

| Ibuprofen | 13[4][5] | 370[4] | 0.035 |

| Ketorolac | 1.23[4] | 3.50[4] | 0.35 |

Note: IC50 values can vary between different assay systems and experimental conditions. The data presented are representative values from in vitro studies.

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the IC50 values for COX-1 and COX-2 is a fundamental experiment in the characterization of NSAIDs. The colorimetric inhibitor screening assay is a common high-throughput method.

Principle

This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product detectable at 590 nm.[6][7] An inhibitor will reduce the rate of this color change.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

-

Dilute stock solutions of ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration in the Tris-HCl buffer. Keep on ice.

-

Prepare a solution of Heme (a required cofactor) in the assay buffer.[6]

-

Prepare a solution of the colorimetric substrate (TMPD).

-

Prepare a stock solution of the arylpropionic acid derivative (inhibitor) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Prepare the substrate solution of Arachidonic Acid.

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add 160 µL of assay buffer, 10 µL of Heme, and 10 µL of solvent vehicle.

-

100% Activity Wells (Control): Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX enzyme (either COX-1 or COX-2), and 10 µL of solvent vehicle.

-

Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX enzyme, and 10 µL of the inhibitor solution (at various concentrations).

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed immediately by 20 µL of the Arachidonic Acid solution to initiate the reaction.[6]

-

Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 2-5 minutes using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the background rate from all other measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

COX-Independent Mechanisms

While COX inhibition is the primary mechanism, evidence suggests that arylpropionic acid derivatives and other NSAIDs can exert biological effects through COX-independent pathways.[8][9] These mechanisms may contribute to their anti-neoplastic properties observed in some studies.[10]

One significant COX-independent pathway affected by NSAIDs involves the suppression of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[11] This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

NSAIDs have been shown to inhibit this pathway by attenuating the membrane recruitment of c-Raf and blocking its interaction with Ras, a critical upstream activation step.[12][13] This prevents the subsequent phosphorylation and activation of MEK and ERK, ultimately suppressing the expression of downstream targets like matrix metalloproteinases (MMPs) that are involved in cancer cell metastasis.[12]

Conclusion

The mechanism of action of arylpropionic acid derivatives is centered on the stereoselective, competitive, and reversible inhibition of cyclooxygenase enzymes.[14] By blocking the synthesis of prostaglandins, these drugs effectively reduce inflammation, pain, and fever. The non-selective nature of most profens accounts for both their therapeutic efficacy (via COX-2 inhibition) and their potential for gastrointestinal toxicity (via COX-1 inhibition). Furthermore, emerging research into COX-independent mechanisms, such as the modulation of critical cell signaling pathways like the MAPK/ERK cascade, is expanding our understanding of the broader pharmacological profile of this important class of anti-inflammatory agents. This knowledge is crucial for the rational design of future drugs with improved efficacy and safety profiles.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]

- 9. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK (ERK2) kinase--a key target for NSAIDs-induced inhibition of gastric cancer cell proliferation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to 2-(4-Methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-methylhydratropic acid, is an aromatic carboxylic acid. Its chemical structure consists of a propane-1,2-dicarboxylic acid backbone with a p-tolyl group attached to the second carbon. This compound is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor in the manufacture of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Furthermore, it is recognized as an impurity in the production of Ibuprofen. Its structural similarity to the profen class of drugs underscores its relevance in medicinal chemistry and drug development.

Discovery and History

While the specific individual credited with the first synthesis of this compound and the exact date of its discovery are not well-documented in readily available literature, its history is intrinsically linked to the development of arylpropionic acid NSAIDs. The synthesis of its close structural relative, ibuprofen, by Stewart Adams and his team at Boots Pure Drug Company in the early 1960s, spurred extensive research into related compounds.

The synthesis of this compound has been approached through various organic chemistry methodologies. Early methods often involved multi-step processes, but subsequent research has focused on developing more efficient and cost-effective synthetic routes. These advancements have been driven by the demand for its use as a pharmaceutical intermediate. The evolution of its synthesis is a testament to the ongoing efforts in process chemistry to optimize the production of key building blocks for drug manufacturing. One notable synthesis approach involves the Willgerodt-Kindler reaction, a versatile method for converting aryl ketones to aryl-substituted amides, which can then be hydrolyzed to the corresponding carboxylic acids.

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| CAS Number | 938-94-3[1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂[1][2] |

| Molecular Weight | 164.20 g/mol [1][2][4] |

| Melting Point | 37-42 °C[1][2] |

| Boiling Point | 231.67 °C (rough estimate)[1] |

| Density | 1.0041 g/cm³ (rough estimate)[1] |

| pKa | 4.44 ± 0.10 (Predicted)[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

| Appearance | White to off-white solid[1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | (Predicted) δ 7.1-7.3 (m, 4H, Ar-H), 3.6 (q, 1H, CH), 2.3 (s, 3H, Ar-CH₃), 1.5 (d, 3H, CH-CH₃) |

| ¹³C NMR | (Predicted) δ 181.5 (C=O), 140.0 (Ar-C), 136.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 45.0 (CH), 21.0 (Ar-CH₃), 18.0 (CH-CH₃) |

| IR (Infrared) | Characteristic peaks around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch of carboxylic acid)[5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 164. Fragmentation may include loss of the carboxyl group (m/z 119) and other characteristic fragments. |

Experimental Protocols

Synthesis via Hydrolysis of 2-(4-Methylphenyl)propionitrile

This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.

Experimental Procedure:

-

Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.[5]

-

Reflux the mixture for 1 hour.[5]

-

After cooling, extract the precipitated product with ethyl acetate (3 x 100 mL).[5]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Yield: 78%[5]

Synthesis via Friedel-Crafts Acylation and Rearrangement

This multi-step synthesis is a common route for arylpropionic acids.

Experimental Procedure:

-

Friedel-Crafts Reaction: React toluene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-chloro-1-(4-methylphenyl)-1-propanone.

-

Ketalization: Protect the ketone group by reacting with neopentyl glycol in the presence of p-toluenesulfonic acid.

-

Aryl Rearrangement: Induce a 1,2-aryl shift using a catalyst system such as zinc oxide and cuprous oxide.

-

Hydrolysis and Acidification: Hydrolyze the resulting intermediate and acidify to yield this compound.[6]

Mandatory Visualization

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound's primary biological relevance stems from its role as a precursor to NSAIDs like Loxoprofen. As a member of the arylpropionic acid class, its derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

The mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Caption: The cyclooxygenase pathway and the inhibitory action of arylpropionic acids.

References

- 1. This compound | 938-94-3 [chemicalbook.com]

- 2. (2RS)-2-(4-methylphenyl)propanoic acid certified reference material, pharmaceutical secondary standard | 938-94-3 [sigmaaldrich.com]

- 3. China 2-(p-Tolyl)propanoic Acid CAS 938-94-3 Purity >97.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]

- 4. 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1101802C - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

Synthesis of 2-(4-methylphenyl)propionic Acid from Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-methylphenyl)propionic acid, a non-steroidal anti-inflammatory drug (NSAID), starting from the bulk chemical toluene. The document details the historically significant Boots process and the more contemporary, greener BHC (Boots-Hoechst-Celanese) process. A thorough examination of each synthetic step is presented, including detailed experimental protocols, quantitative data on reaction conditions and yields, and a comparative analysis of the two primary routes. Visual aids in the form of reaction pathway diagrams and experimental workflows are included to facilitate a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry engaged in the synthesis and development of active pharmaceutical ingredients (APIs).

Introduction

2-(4-methylphenyl)propionic acid, widely known as Ibuprofen, is a cornerstone of pain management and anti-inflammatory therapy.[1] Its synthesis has evolved significantly since its initial discovery and patenting by the Boots Pure Drug Company in the 1960s. The original multi-step process, while commercially viable, was characterized by low atom economy and the generation of substantial waste.[2] In response to growing environmental concerns and the demand for more efficient chemical processes, the BHC (Hoechst) process was developed, offering a greener and more streamlined approach to Ibuprofen synthesis.[1][3]

This guide begins with the synthesis of the key intermediate, isobutylbenzene, from toluene, and subsequently delineates the reaction sequences of both the Boots and BHC processes to arrive at the final product.

Synthesis of the Key Intermediate: Isobutylbenzene from Toluene

The common starting point for the industrial synthesis of Ibuprofen is isobutylbenzene.[4] This intermediate is typically synthesized from toluene via a side-chain alkylation with propylene.[5][6]

Reaction Pathway

The synthesis of isobutylbenzene from toluene is achieved through a side-chain alkylation reaction with propylene, catalyzed by a sodium-potassium (Na-K) alloy on a support such as activated carbon or potassium carbonate.[7][8]

Experimental Protocol: Side-Chain Alkylation of Toluene

-

Catalyst Preparation: A sodium-potassium alloy is dispersed on potassium carbonate particles. In a reactor, potassium carbonate particles (with at least 50% of particles having a size of less than 50 μm) are mixed in toluene.[7] Solid sodium is added, and the mixture is heated until the sodium melts.[7] The mixture is then subjected to vigorous stirring to ensure a fine dispersion of the molten sodium on the potassium carbonate support.[7]

-

Reaction Setup: The catalyst slurry in toluene is introduced into a suitable reactor. The reaction is typically carried out in a batch or semi-batch mode.[5]

-

Reaction Conditions: The reactor is heated to a temperature in the range of 130°C to 190°C.[5] Propylene gas is then charged into the reactor.[5]

-

Work-up and Purification: After the reaction is complete, the catalyst is separated by filtration. The resulting liquid mixture is then distilled to separate isobutylbenzene from unreacted toluene and any byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Toluene, Propylene | [5][6] |

| Catalyst | Sodium-Potassium alloy on Potassium Carbonate | [7] |

| Reaction Temperature | 130-190 °C | [5] |

| Toluene Conversion | Up to 52.1% | [9] |

The Boots Process for Ibuprofen Synthesis

The Boots process, developed in the 1960s, is the original six-step industrial synthesis of Ibuprofen.[2] While historically significant, it is now largely superseded by the more efficient BHC process due to its poor atom economy of approximately 40%.[1]

Boots Process Workflow

Caption: The six-step synthetic route of the Boots process for Ibuprofen.

Experimental Protocols for the Boots Process

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane.[10] Cool the suspension in an ice bath to 0°C.[10]

-

Addition of Reactants: A solution of isobutylbenzene and acetyl chloride in dichloromethane is added dropwise to the cooled AlCl₃ suspension with stirring.[10]

-

Reaction: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.[10]

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.[11] The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄).[12]

-

Purification: The solvent is removed by rotary evaporation to yield 4'-isobutylacetophenone.

-

Reaction Setup: 4'-Isobutylacetophenone is dissolved in a suitable solvent like toluene.

-

Addition of Reactants: Ethyl chloroacetate and a strong base, typically sodium ethoxide, are added to the solution.[1]

-

Reaction: The mixture is stirred, leading to the formation of an α,β-epoxy ester (a glycidic ester).

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed, and dried.

-

Purification: The solvent is evaporated to yield the crude epoxy ester.

-

Reaction Setup: The crude epoxy ester is treated with an aqueous acid solution (e.g., dilute HCl).[1]

-

Reaction: The mixture is heated to induce hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to form 2-(4-isobutylphenyl)propanal.[1]

-

Work-up: The organic product is extracted with a suitable solvent, and the organic layer is washed and dried.

-

Purification: The solvent is removed to yield the aldehyde.

-

Reaction Setup: The aldehyde is dissolved in a solvent such as pyridine or an alcohol.

-

Addition of Reactants: Hydroxylamine hydrochloride is added, often in the presence of a weak base like sodium acetate to neutralize the HCl released.[13]

-

Reaction: The mixture is stirred, sometimes with gentle heating, to form the aldoxime.[1][13]

-

Work-up: The reaction mixture is poured into water, and the product is either filtered off if it precipitates or extracted with a solvent.

-

Reaction Setup: The aldoxime is treated with a dehydrating agent.

-

Addition of Reactants: Acetic anhydride is a commonly used dehydrating agent for this conversion.[1]

-

Reaction: The reaction mixture is heated to effect the dehydration of the oxime to the corresponding nitrile, 2-(4-isobutylphenyl)acetonitrile.[1]

-

Work-up: The excess acetic anhydride is quenched, and the product is isolated by extraction.

-

Purification: The crude nitrile is purified, for example, by distillation.

-

Reaction Setup: The nitrile is subjected to hydrolysis under acidic or basic conditions.

-

Reaction: The nitrile is heated with an aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) to hydrolyze the nitrile group to a carboxylic acid, yielding Ibuprofen.[1][14]

-

Work-up: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid. The product is then filtered or extracted.

-

Purification: The crude Ibuprofen is purified by recrystallization.

The BHC (Hoechst) Process for Ibuprofen Synthesis

The BHC process, developed in the 1990s, is a three-step synthesis that is significantly "greener" than the Boots process, with an atom economy of approximately 77% (or up to 99% if the acetic acid byproduct is recovered).[3][15]

BHC Process Workflow

Caption: The three-step synthetic route of the BHC (Hoechst) process for Ibuprofen.

Experimental Protocols for the BHC Process

-

Reaction Setup: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.[3] This is a significant improvement over the use of AlCl₃, as HF can be recovered and recycled with high efficiency.[3]

-

Reaction: The reaction is carried out under pressure to maintain HF in the liquid phase.

-

Work-up: The HF and the acetic acid byproduct are recovered by distillation. The crude 4'-isobutylacetophenone is then carried forward to the next step.

-

Reaction Setup: The 4'-isobutylacetophenone is subjected to catalytic hydrogenation.

-

Reaction: The ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C).[16]

-

Work-up: The catalyst is filtered off, and the resulting alcohol is typically used directly in the next step without extensive purification.

-

Reaction Setup: The 1-(4-isobutylphenyl)ethanol is carbonylated in the presence of a palladium catalyst.

-

Reaction: The alcohol is treated with carbon monoxide (CO) at elevated pressure (around 50 bar) in the presence of a palladium complex catalyst, such as PdCl₂(PPh₃)₂, and an acid like HCl.[16][17] This reaction directly converts the alcohol to Ibuprofen.

-

Work-up: The palladium catalyst is recovered and recycled. The Ibuprofen is isolated from the reaction mixture.

-

Purification: The final product is purified by crystallization.

Comparative Analysis of Synthesis Routes

| Feature | Boots Process | BHC (Hoechst) Process | Reference |

| Number of Steps | 6 | 3 | [1][2] |

| Starting Material | Isobutylbenzene | Isobutylbenzene | [4] |

| Key Intermediates | Aldehyde, Oxime, Nitrile | Alcohol | [1] |

| Catalysts | AlCl₃ (stoichiometric) | HF (catalytic, recyclable), Raney Ni or Pd/C, Pd complex | [3][16] |

| Atom Economy | ~40% | ~77% (99% with acetic acid recovery) | [1][15] |

| Waste Generation | High (significant AlCl₃ waste) | Low (byproduct is recoverable acetic acid) | [3] |

| Overall Efficiency | Lower | Higher | [1] |

Conclusion

The synthesis of 2-(4-methylphenyl)propionic acid from toluene exemplifies the evolution of industrial organic synthesis towards greener and more efficient methodologies. The transition from the six-step Boots process to the three-step BHC process highlights significant advancements in catalysis and process optimization, leading to a substantial reduction in waste and an increase in atom economy. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for process improvement, cost reduction, and the implementation of sustainable chemical manufacturing practices. The detailed protocols and comparative data presented in this guide serve as a valuable technical resource for the synthesis of this important pharmaceutical agent.

References

- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 3. epa.gov [epa.gov]

- 4. Synthesis [chm.bris.ac.uk]

- 5. patents.justia.com [patents.justia.com]

- 6. primaryinfo.com [primaryinfo.com]

- 7. FR2703678A1 - Process for the preparation of isobutylbenzene in the presence of a supported catalyst - Google Patents [patents.google.com]

- 8. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 9. Preparation process of novel catalyst for isobutylbenzene synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 13. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of ibuprofen synthesis through the mechanism analysis [ewadirect.com]

- 16. Ibuprofen - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Methylphenyl)propanoic Acid and its Relation to Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)propanoic acid, a significant chemical intermediate and a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the chemical and physical properties, synthesis methodologies, and the direct relationship between this compound and ibuprofen. A comparative analysis of their structures and a review of the pharmacological context of ibuprofen's mechanism of action are presented. Experimental protocols for key synthetic routes, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to support research and development activities in the pharmaceutical sciences.

Introduction

This compound, also known as p-methylhydratropic acid, is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₂.[1][2] Its structural similarity to profens, a class of NSAIDs, makes it a molecule of interest in pharmaceutical chemistry. Primarily, it is recognized as "Ibuprofen Impurity D" according to the European Pharmacopoeia, highlighting its importance in the quality control and manufacturing of ibuprofen.[3][4] Understanding the synthesis, properties, and biological relevance of this compound is crucial for optimizing ibuprofen production and ensuring the safety and efficacy of the final drug product.

Ibuprofen, chemically (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management.[5][6] Its synthesis has evolved over the decades, with a focus on improving efficiency and reducing byproducts. This guide will explore the chemical linkage between this compound and ibuprofen, providing detailed insights for professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and ibuprofen is presented below for comparative analysis.

| Property | This compound | Ibuprofen |

| IUPAC Name | This compound | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |

| Synonyms | p-Methylhydratropic acid, α,4-Dimethylphenylacetic acid, Ibuprofen Impurity D | Advil, Motrin, Brufen |

| CAS Number | 938-94-3[1] | 15687-27-1[6] |

| Molecular Formula | C₁₀H₁₂O₂[2][7] | C₁₃H₁₈O₂[5] |

| Molecular Weight | 164.20 g/mol [1][2] | 206.28 g/mol [5] |

| Melting Point | 37-42 °C[2][3] | 75-78 °C |

| Boiling Point | ~231.67 °C (rough estimate)[2][8] | 157 °C at 4 mmHg |

| Appearance | White to off-white solid[3] | White crystalline powder |

| Solubility | Slightly soluble in chloroform and methanol[2][4] | Practically insoluble in water, freely soluble in acetone, methanol, and dichloromethane |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail some of the key methodologies.

Synthesis from p-Xylene

A common method involves the chlorination of p-xylene, followed by a series of reactions to introduce the propanoic acid moiety.

Experimental Protocol:

-

Chlorination: p-Xylene is subjected to a chlorination reaction to yield p-methylbenzyl chloride.

-

Cyanation: The resulting p-methylbenzyl chloride is then reacted with a cyanide source, such as sodium cyanide, to form p-methylbenzyl cyanide.

-

Methylation: The p-methylbenzyl cyanide undergoes methylation to produce 2-(4-methylphenyl)propionitrile.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields this compound.[9]

Friedel-Crafts Acylation of Toluene

An alternative approach utilizes a Friedel-Crafts acylation of toluene.

Experimental Protocol:

-

Acylation: Toluene is acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-methylpropiophenone.

-

Subsequent Conversion: The resulting ketone can be converted to this compound through various multi-step sequences, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Caption: Friedel-Crafts synthesis of this compound.

Relationship to Ibuprofen

The primary relationship between this compound and ibuprofen is that the former is a key impurity in the synthesis of the latter.[3][4] This structural similarity means that reaction conditions for the synthesis of ibuprofen must be carefully controlled to minimize the formation of this and other related substances.

Ibuprofen Synthesis Overview

The two most notable industrial syntheses of ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.

-

The Boots Process: This is the original six-step synthesis. It has a lower atom economy, meaning a significant portion of the reactants end up as waste.

-

The BHC Process: A more modern, "greener" three-step synthesis with a much higher atom economy. This process is more environmentally friendly and cost-effective.

Caption: Comparison of Boots and BHC synthesis pathways for ibuprofen.

The presence of this compound as an impurity can arise from starting materials or side reactions, particularly if toluene is present as an impurity in the isobutylbenzene feedstock used for ibuprofen synthesis.

Pharmacological Context: Ibuprofen's Mechanism of Action

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Ibuprofen's inhibition of the prostaglandin synthesis pathway.

While ibuprofen is a well-characterized COX inhibitor, the pharmacological activity of this compound is not extensively documented. However, as a matter of principle in drug development, all impurities must be assessed for potential biological activity and toxicity to ensure patient safety. Given its structural similarity to ibuprofen, there is a theoretical potential for some level of COX inhibition, though it is not the intended active pharmaceutical ingredient.

Quantitative Data and Spectral Analysis

Precise analytical methods are essential for the quantification of this compound, particularly as an impurity in ibuprofen. High-performance liquid chromatography (HPLC) is the standard method for this purpose.

Table 2: Spectral Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methine proton, and the methyl group of the propanoic acid moiety. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch and the C=O stretch. |

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a critical impurity in the manufacturing of ibuprofen. A thorough understanding of its chemical properties, synthesis, and relationship to ibuprofen is paramount for ensuring the quality and safety of this widely used medication. The synthetic and analytical methodologies detailed in this guide provide a foundation for researchers and drug development professionals to control for this impurity and to potentially explore other applications of this versatile chemical intermediate. The continued development of greener and more efficient synthetic routes for ibuprofen will undoubtedly involve strategies to minimize the formation of this compound and other related impurities.

References

- 1. Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicilon.com [medicilon.com]

- 3. youtube.com [youtube.com]

- 4. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. scribd.com [scribd.com]

- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 8. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 9. scribd.com [scribd.com]

Chiral Properties of 2-(4-Methylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chiral properties of 2-(4-Methylphenyl)propanoic acid, a notable member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-(4-Methylphenyl)propanoic acid, which may exhibit distinct pharmacological and toxicological profiles. This document details the physicochemical properties of its stereoisomers, outlines established methodologies for their synthesis and separation, and discusses their anticipated mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. The guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational knowledge required for further investigation and application of these chiral compounds.

Introduction

This compound, also known as p-methyl hydratropic acid, belongs to the 2-arylpropanoic acid (profen) family, a critical class of NSAIDs. Like other profens such as ibuprofen and naproxen, it possesses a stereogenic center at the α-carbon of the propanoic acid moiety, leading to the existence of two enantiomers: (R)-(-)-2-(4-Methylphenyl)propanoic acid and (S)-(+)-2-(4-Methylphenyl)propanoic acid. It is well-established within this drug class that the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides predominantly in the (S)-enantiomer. The (R)-enantiomer is often significantly less active or inactive, and in some cases, can undergo in vivo chiral inversion to the active (S)-form.

This guide summarizes the key chiral characteristics of this compound, presenting available quantitative data, detailed experimental protocols for enantiomeric resolution and analysis, and a discussion of its expected pharmacological relevance.

Physicochemical and Chiral Properties

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | Racemic (RS) Mixture | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |

| CAS Number | 938-94-3 | 124709-71-3[1] | 124709-72-4[2] |

| Melting Point (°C) | 37-42 | Not Reported | Not Reported |

| Synonyms | p-Methylhydratropic acid | (R)-(-)-2-(p-tolyl)propionic acid[1] | (S)-(+)-2-(p-tolyl)propionic acid[2] |

| Specific Optical Rotation ([α]D) | 0° (by definition) | Not Reported (Expected Negative) | Not Reported (Expected Positive) |

Synthesis and Chiral Resolution

The racemic form of this compound is typically synthesized, requiring a subsequent resolution step to isolate the individual enantiomers.

Synthesis of Racemic this compound

A common synthetic route involves the Friedel-Crafts acylation of toluene, followed by a rearrangement reaction. A detailed protocol is not available in the searched literature, but a general multi-step synthesis starting from p-xylene has been patented, involving chlorination, cyanation, methylation, and subsequent hydrolysis to yield the final carboxylic acid.

Chiral Resolution of Enantiomers

The most prevalent method for separating enantiomers of acidic compounds like profens is through diastereomeric salt crystallization.[3] This involves reacting the racemic acid with a chiral base, separating the resulting diastereomeric salts based on their differential solubility, and then liberating the individual enantiomers.

This protocol is a representative procedure based on established methods for resolving profens using a chiral amine like (R)-(+)-α-phenylethylamine. Optimization may be required.

-

Salt Formation:

-

Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add one molar equivalent of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, to the solution.

-

Heat the mixture gently to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.

-

Further cooling in an ice bath can be used to maximize the yield of the crystalline salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities.

-

-

Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extract the liberated enantiomer of this compound into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched acid.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of the isolated enantiomer using chiral HPLC (see Section 4).

-

The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction process.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Stereospecific Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

The following is a representative chiral HPLC method for the analysis of this compound enantiomers. Method development and optimization are likely necessary.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or a similar column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a strong acid (e.g., trifluoroacetic acid, TFA) is typically added to improve peak shape for acidic analytes. A starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-230 nm.

-

Temperature: Ambient.

Caption: Experimental workflow for chiral HPLC analysis.

Pharmacological Activity and Mechanism of Action

While specific inhibitory data for the enantiomers of this compound against COX-1 and COX-2 are not available in the reviewed literature, the mechanism can be inferred from the extensive research on other profens.

Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules involved in inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

For the vast majority of profens, the (S)-enantiomer is a significantly more potent inhibitor of both COX-1 and COX-2 than the (R)-enantiomer. The stereochemistry is crucial for the correct orientation of the molecule within the active site of the enzyme.

Table 2: Anticipated Cyclooxygenase (COX) Inhibition Profile

| Enantiomer | Target | Anticipated Activity |

| (R)-(-)-Enantiomer | COX-1/2 | Low to negligible inhibitory activity. |

| (S)-(+)-Enantiomer | COX-1/2 | Potent inhibitor, responsible for therapeutic effects. |

Note: Specific IC50 values for this compound enantiomers are not available in the cited literature.

Caption: Inhibition of the prostaglandin synthesis pathway by the (S)-enantiomer.

Conclusion